3-Oxocyclobutanecarbonyl chloride
Overview
Description
3-Oxocyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H5ClO2 . It has a molecular weight of 132.55 . The compound is typically used in scientific research .
Molecular Structure Analysis
The InChI code for 3-Oxocyclobutanecarbonyl chloride is 1S/C5H5ClO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Scientific Research Applications
1. Hydroxyl Radical Scavenging
Research by Liao, Kang, and Wu (2001) highlights the scavenging role of chloride ions in the H2O2/UV process, using n-chlorobutane as a model compound. This study is significant for understanding the behavior of chloride derivatives like 3-Oxocyclobutanecarbonyl chloride in radical scavenging processes (Liao, Kang, & Wu, 2001).
2. Chemical Synthesis and Stabilization
Ghadwal et al. (2012) demonstrated the stabilization of silicon analogues of formyl chloride using Lewis donor-acceptor ligands. This research provides insights into how 3-Oxocyclobutanecarbonyl chloride could be utilized in synthesizing and stabilizing related compounds (Ghadwal et al., 2012).
3. Synthesis Improvement
Huang Bin and Zhang Zheng-lin (2010) reported an improved synthesis method for 3-Oxocyclobutanecarboxylic acid, a related compound, from methanol, acetone, and bromine. This research is vital for understanding the synthesis processes related to 3-Oxocyclobutanecarbonyl chloride (Huang Bin & Zhang Zheng-lin, 2010).
4. Atmospheric Chemistry and Environmental Impact
Yokouchi et al. (2000) and Tsai (2017) have conducted studies on methyl chloride and chloromethanes, respectively, which are relevant for understanding the atmospheric and environmental impact of chloride compounds like 3-Oxocyclobutanecarbonyl chloride. These studies shed light on the role of such compounds in ozone depletion and global warming (Yokouchi et al., 2000); (Tsai, 2017).
properties
IUPAC Name |
3-oxocyclobutane-1-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCUIXICZOQVHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxocyclobutanecarbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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